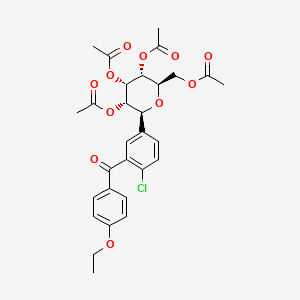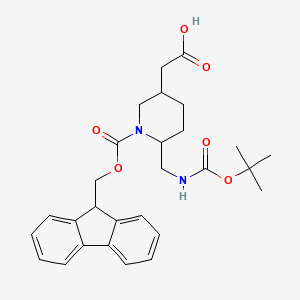
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide is a synthetic organic compound with a unique structure that includes an imidazole ring substituted with a fluoroethylamino group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluoroethylamino group and the carboxamide group. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The fluoroethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a variety of substituted imidazole compounds.
Applications De Recherche Scientifique
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The fluoroethylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-Fluoroethyl)amino)phenylalanine: This compound has a similar fluoroethylamino group but differs in the core structure.
2-(2-Fluoroethyl)-1H-imidazole-5-carboxamide: Similar in structure but lacks the amino group.
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a fluoroethyl group but has a different heterocyclic core.
Uniqueness
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H9FN4O |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
4-(2-fluoroethylamino)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-9-6-4(5(8)12)10-3-11-6/h3,9H,1-2H2,(H2,8,12)(H,10,11) |
Clé InChI |
DOFFCBYZOFNCCG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)C(=O)N)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


